Cas no 312-92-5 (Silane, trimethyl[2-(trifluoromethyl)phenyl]-)

Trimethyl[2-(trifluoromethyl)phenyl]silane is an organosilicon compound featuring a trifluoromethyl-substituted phenyl group bonded to a trimethylsilyl moiety. This structure imparts unique reactivity and stability, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a protecting group for sensitive intermediates. The electron-withdrawing trifluoromethyl group enhances the compound's utility in fluorinated aromatic systems, while the trimethylsilyl group facilitates selective functionalization. Its compatibility with a range of reagents and conditions makes it a versatile building block for pharmaceuticals, agrochemicals, and advanced materials. The compound's stability under typical reaction conditions ensures consistent performance in demanding synthetic applications.
Silane, trimethyl[2-(trifluoromethyl)phenyl]- structure
312-92-5 structure
Product Name:Silane, trimethyl[2-(trifluoromethyl)phenyl]-
CAS No:312-92-5
MF:C10H13F3Si
MW:218.290934324265
CID:1446697
PubChem ID:18386913
Update Time:2025-06-12

Silane, trimethyl[2-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Silane, trimethyl[2-(trifluoromethyl)phenyl]-
    • MFCD30178939
    • Trimethyl(alpha,alpha,alpha-trifluoro-o-tolyl)silane
    • 1-(Trimethylsilyl)-2-(trifluoromethyl)benzene
    • 312-92-5
    • SCHEMBL2295972
    • AKOS024264115
    • SY329336
    • trimethyl-(2-trifluoromethyl-phenyl)-silane
    • trimethyl(2-(trifluoromethyl)phenyl)silane
    • MKAUETBYNMSKAN-UHFFFAOYSA-N
    • TRIMETHYL[2-(TRIFLUOROMETHYL)PHENYL]SILANE
    • trimethyl-[2-(trifluoromethyl)phenyl]silane
    • Inchi: 1S/C10H13F3Si/c1-14(2,3)9-7-5-4-6-8(9)10(11,12)13/h4-7H,1-3H3
    • InChI Key: MKAUETBYNMSKAN-UHFFFAOYSA-N
    • SMILES: [Si](C)(C)(C)C1C=CC=CC=1C(F)(F)F

Computed Properties

  • Exact Mass: 218.07386144g/mol
  • Monoisotopic Mass: 218.07386144g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų

Silane, trimethyl[2-(trifluoromethyl)phenyl]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB602547-250mg
Trimethyl(2-(trifluoromethyl)phenyl)silane; .
312-92-5
250mg
€416.00 2024-07-19
abcr
AB602547-500mg
Trimethyl(2-(trifluoromethyl)phenyl)silane; .
312-92-5
500mg
€572.40 2024-07-19
abcr
AB602547-1g
Trimethyl(2-(trifluoromethyl)phenyl)silane; .
312-92-5
1g
€779.80 2024-07-19
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY329336-1g
Trimethyl[2-(trifluoromethyl)phenyl]silane
312-92-5 ≥95%
1g
¥6255.00 2025-04-15

Silane, trimethyl[2-(trifluoromethyl)phenyl]- Suppliers

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(CAS:312-92-5)Silane, trimethyl[2-(trifluoromethyl)phenyl]-
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:36
Price ($):784
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Additional information on Silane, trimethyl[2-(trifluoromethyl)phenyl]-

Introduction to Silane, trimethyl[2-(trifluoromethyl)phenyl]- (CAS No. 312-92-5)

Silane, trimethyl[2-(trifluoromethyl)phenyl]-, is a specialized organosilicon compound with the chemical formula C₉H₁₁F₃Si. This compound is characterized by its unique structure, which includes a trimethylsilyl group attached to a phenyl ring substituted with a trifluoromethyl group. The presence of these functional groups imparts distinct chemical properties that make it valuable in various industrial and research applications. The CAS number 312-92-5 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research.

The trimethylsilyl (TMS) group in Silane, trimethyl[2-(trifluoromethyl)phenyl]- is known for its stability and its ability to enhance the reactivity of adjacent functional groups. This property is particularly useful in organic synthesis, where TMS groups are often employed as protecting groups or as intermediates in the formation of more complex molecules. The trifluoromethyl group, on the other hand, introduces electron-withdrawing effects and enhances the lipophilicity of the compound, making it suitable for applications in pharmaceuticals and materials science.

In recent years, Silane, trimethyl[2-(trifluoromethyl)phenyl]- has garnered significant attention in the field of pharmaceutical research due to its potential as a building block for drug development. The combination of the TMS and trifluoromethyl groups provides a versatile platform for synthesizing novel compounds with enhanced biological activity. For instance, researchers have explored its use in creating fluorinated analogs of existing drugs, which often exhibit improved metabolic stability and bioavailability. These advancements highlight the compound's significance in medicinal chemistry.

The compound's utility extends beyond pharmaceuticals into the realm of materials science. Its ability to form stable silicon-carbon bonds makes it an excellent precursor for creating advanced polymers and coatings. These materials often exhibit improved thermal stability and chemical resistance, which are critical properties in high-performance applications such as aerospace and electronics. Recent studies have demonstrated its effectiveness in developing novel silicon-based polymers that can withstand extreme conditions, showcasing its broad applicability.

Another area where Silane, trimethyl[2-(trifluoromethyl)phenyl]- has shown promise is in the field of catalysis. The unique electronic properties of the trifluoromethyl group can influence the reactivity of nearby atoms, making this compound a potential catalyst or co-catalyst in various organic reactions. Researchers are investigating its role in cross-coupling reactions, which are fundamental transformations in synthetic chemistry. The ability to facilitate these reactions under mild conditions could significantly streamline drug synthesis and material production.

The synthesis of Silane, trimethyl[2-(trifluoromethyl)phenyl]- involves carefully controlled reactions to ensure high yield and purity. Typically, it is prepared by reacting a suitable phenyl halide with a Grignard reagent derived from trimethylchlorosilane. The trifluoromethylation step is often achieved using palladium-catalyzed cross-coupling reactions, which allow for precise functionalization of the aromatic ring. These synthetic methodologies highlight the compound's complexity and the expertise required to produce it efficiently.

In conclusion, Silane, trimethyl[2-(trifluoromethyl)phenyl]- (CAS No. 312-92-5) is a multifunctional organosilicon compound with broad applications in pharmaceuticals, materials science, and catalysis. Its unique structural features make it a valuable tool for researchers seeking to develop innovative drugs and advanced materials. As research continues to uncover new uses for this compound, its importance in scientific and industrial contexts is likely to grow further. The ongoing exploration of its potential underscores its significance as a key component in modern chemistry.

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Amadis Chemical Company Limited
(CAS:312-92-5)Silane, trimethyl[2-(trifluoromethyl)phenyl]-
A1218203
Purity:99%
Quantity:1g
Price ($):784
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